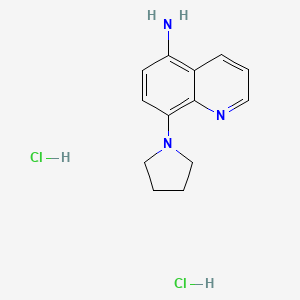

8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride

Vue d'ensemble

Description

The compound “8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride” is a complex organic molecule that likely contains a quinoline group, a pyrrolidine group, and two chloride ions . Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH. It is a cyclic secondary amine, also classified as a saturated heterocycle .

Synthesis Analysis

While specific synthesis methods for “8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride” are not available, pyrrolidine compounds can be synthesized from different cyclic or acyclic precursors . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Applications De Recherche Scientifique

Neurotoxicity and Reactive Oxygen Species Generation

Quinolinic acid, a neurotoxic tryptophan metabolite, exhibits its effects through mechanisms that could be relevant to derivatives of quinolinamine. Studies on quinolinic acid-iron(II) complexes reveal their capability to generate reactive oxygen species, implicating a role in neurotoxicity through enhanced pro-oxidant characteristics (Pláteník et al., 2001). This suggests that derivatives of quinoline, including 8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride, may be studied for their interactions with metal ions and potential neurotoxic effects or protective roles against oxidative stress.

Anticancer Activity

The synthesis and biological evaluation of novel synthetic makaluvamine analogues, which are structurally related to quinoline derivatives, have demonstrated significant in vitro and in vivo anticancer activity (Wang et al., 2009). These findings highlight the potential of quinoline derivatives in the development of new anticancer agents, suggesting that 8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride could also be explored for its anticancer properties.

Antimicrobial and Antimalarial Activities

Quinoline derivatives have been recognized for their antimicrobial and antimalarial activities. Studies on 8-quinolinamine analogues reveal their effectiveness against various pathogens, including bacteria, fungi, and Plasmodium species, demonstrating broad-spectrum anti-infective properties (Jain et al., 2005). This suggests the utility of 8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride in the development of new antimicrobial and antimalarial agents.

Neurological Disorders and Cognitive Enhancement

Compounds targeting the serotonin 5-HT6 receptor, like certain quinoline derivatives, offer a promising approach for treating cognitive deficits associated with dementia and Alzheimer's disease. Novel 1H-pyrrolo[3,2-c]quinoline based 5-HT6 receptor antagonists have shown procognitive properties in preclinical models, indicating potential applications for cognitive enhancement and treatment of neurological disorders (Grychowska et al., 2016).

Anti-corrosion Applications

Research on 8-hydroxyquinoline derivatives for mild steel in acidic medium has demonstrated their significant anti-corrosion performance, suggesting potential industrial applications in protecting metals against corrosion (Douche et al., 2020).

Orientations Futures

While specific future directions for “8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride” are not available, there is ongoing research into the development of new pyrrolidine compounds with different biological profiles . This includes the design of new synthetic molecules and the exploration of the therapeutic possibilities of indole derivatives .

Propriétés

IUPAC Name |

8-pyrrolidin-1-ylquinolin-5-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3.2ClH/c14-11-5-6-12(16-8-1-2-9-16)13-10(11)4-3-7-15-13;;/h3-7H,1-2,8-9,14H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBXSFRULRPGDPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C3C(=C(C=C2)N)C=CC=N3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

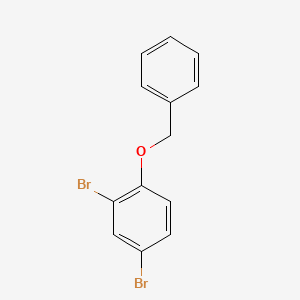

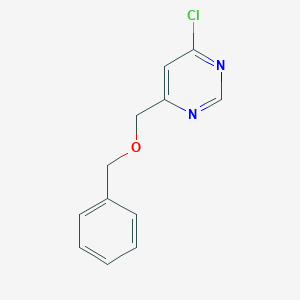

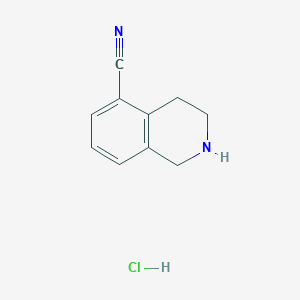

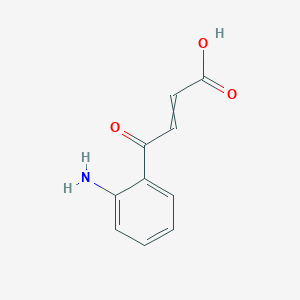

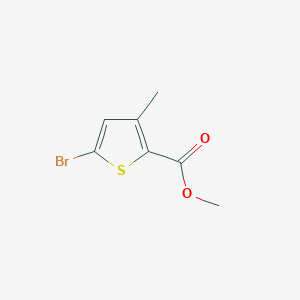

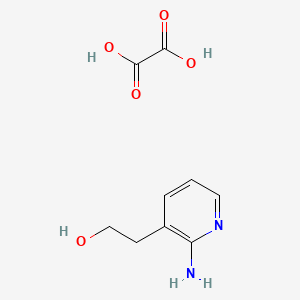

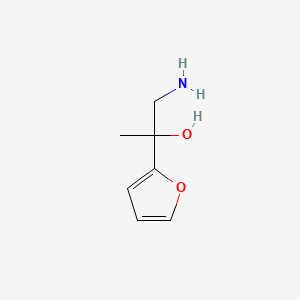

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-4-propanal](/img/structure/B1524727.png)

![2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B1524735.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B1524736.png)

![Thieno[3,2-b]furan-5-carboxylic acid](/img/structure/B1524741.png)